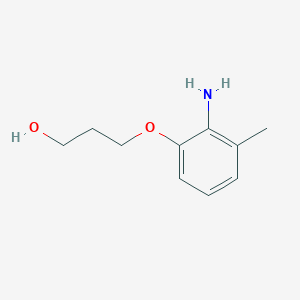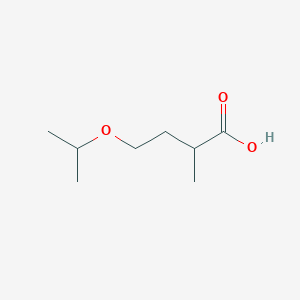
4-(6-Amino-1h-indol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Amino-1h-indol-1-yl)butanenitrile is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole moiety is a common structural motif found in many natural products and pharmaceuticals, making it a significant area of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1h-indol-1-yl)butanenitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ring . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the indole structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Amino-1h-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the indole ring .
Aplicaciones Científicas De Investigación
4-(6-Amino-1h-indol-1-yl)butanenitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(6-Amino-1h-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, contributing to its anti-inflammatory and anti-HIV activities .
Comparación Con Compuestos Similares
4-(6-Amino-1h-indol-1-yl)butanenitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be distinct from other indole derivatives .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-(6-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-3-4-11(14)9-12(10)15/h3-5,8-9H,1-2,7,14H2 |
Clave InChI |
NWOCAMLHZLTOPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2CCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)




![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)



![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)



![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
